6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Catalog No.
S2854700
CAS No.
951961-47-0
M.F
C17H13FN2O3
M. Wt
312.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-...

CAS Number

951961-47-0

Product Name

6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

IUPAC Name

6-fluoro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C17H13FN2O3

Molecular Weight

312.3

InChI

InChI=1S/C17H13FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-9-19-13-7-6-10(18)8-11(13)16(12)21/h2-9H,1H3,(H,19,21)(H,20,22)

InChI Key

PIHMRBWAPRNYTH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

solubility

not available

6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is an organic compound belonging to the quinoline family. This compound features a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a methoxyphenyl substituent at the nitrogen of the carboxamide group. Its molecular formula is C17H16FNO3, and it has a molecular weight of approximately 303.31 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a fluorescent probe due to its unique structural characteristics.

  • Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
  • Reduction: If a nitro group is present, it can be reduced to an amino group.
  • Substitution: The fluoro group at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

The biological activity of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide has been investigated in various studies. It primarily targets titanium oxide nanoparticles (TiO2 NPs), leading to fluorescence quenching effects. This interaction suggests potential applications in biosensing and imaging technologies. Additionally, its structural features may confer antibacterial or antitumor properties, although specific biological assays are necessary to confirm these effects .

The synthesis of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-methoxyaniline and 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Amidation Reaction: The formation of the amide bond occurs between the carboxylic acid of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and the amino group of 2-methoxyaniline. This reaction is generally facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Purification: The crude product is purified through column chromatography to achieve high purity levels.

6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide has several potential applications:

  • Fluorescent Probes: Due to its fluorescence properties, it can be utilized in biological imaging and sensing applications.
  • Medicinal Chemistry: Its unique structure may contribute to developing new therapeutic agents targeting various diseases.
  • Nanotechnology: The interaction with titanium oxide nanoparticles opens avenues for applications in nanomedicine and material science .

Recent studies have focused on the interaction between 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide and titanium oxide nanoparticles. These studies reveal that the compound exhibits a mix of static and dynamic fluorescence quenching mechanisms when interacting with TiO2 NPs, which may influence its bioavailability and efficacy in biological systems .

Several compounds share structural similarities with 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide:

Compound NameKey FeaturesDifferences
4-hydroxyquinoline-3-carboxamideLacks fluoro and methoxy substituentsNo fluorine or methoxy groups
6-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamideContains chlorine instead of fluorineChlorine vs. fluorine substitution
4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamideLacks the fluoro substituentNo fluorine substituent

Uniqueness

XLogP3

2.7

Dates

Last modified: 08-17-2023

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